molecular formula C13H14N4O B4590561 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one

1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B4590561
M. Wt: 242.28 g/mol
InChI Key: HUVGXLMPLOUAAE-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which combines a pyrimidine ring with an indazole moiety. The presence of these two rings imparts the compound with unique chemical and biological properties, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of 2-hydrazino-4,6-dimethylpyrimidine with appropriate ketones or aldehydes. One common method involves the use of p-toluenesulfonic acid as a catalyst under solvent-free conditions . This method is advantageous due to its simplicity and the avoidance of hazardous solvents. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death . In anticancer applications, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with DNA and proteins is a key factor in its biological activity.

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-6-9(2)16-13(15-8)17-11-4-3-5-12(18)10(11)7-14-17/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVGXLMPLOUAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 3
1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 4
Reactant of Route 4
1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 5
1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reactant of Route 6
1-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one

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